

Application Notes and Protocols for MRT-2359 In Vivo Studies

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Compound of Interest

Compound Name: MRT-2359
CAS No.: 2803881-11-8
Cat. No.: B10856510

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For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the in vivo use of **MRT-2359**, a potent and selective oral molecular glue degrader of the translation termination factor GSPT1. **MRT-2359** has shown significant anti-tumor activity in preclinical models of MYC-driven cancers, including non-small cell lung cancer (NSCLC), small cell lung cancer (SCLC), and prostate cancer.[1][2][3] This document offers guidance on dosage, administration, and experimental protocols to facilitate reproducible and effective in vivo studies.

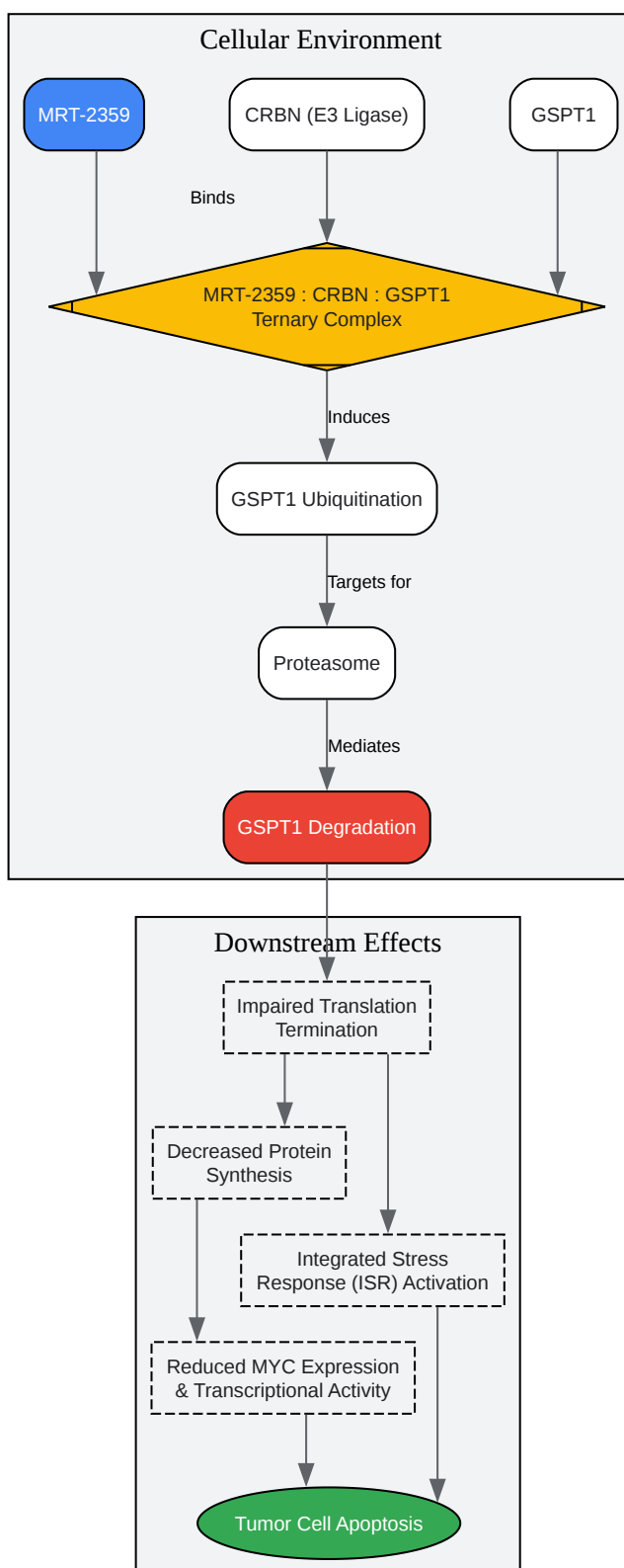
Introduction

MRT-2359 is an orally bioavailable small molecule that induces the degradation of GSPT1 by promoting its interaction with the E3 ubiquitin ligase component, cereblon (CRBN).[4] MYC-driven cancers exhibit a strong dependence on high levels of protein translation, creating a vulnerability to the disruption of this process.[5][6] By degrading GSPT1, **MRT-2359** effectively

impairs protein synthesis, leading to preferential anti-proliferative activity and tumor regression in preclinical models with high L-MYC or N-MYC expression.[1][7]

Signaling Pathway

The mechanism of action of **MRT-2359** involves the targeted degradation of GSPT1, which leads to a cascade of downstream events culminating in anti-tumor activity.



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Caption: **MRT-2359** mechanism of action.

Quantitative Data Summary

Preclinical in vivo studies have demonstrated the dose-dependent efficacy of **MRT-2359** in various xenograft models. The following tables summarize key quantitative data from these studies.

Animal Model	Cancer Type	Dosage (mg/kg)	Administration Route	Dosing Schedule	Outcome
Immunodeficient Mice	Prostate Cancer (22RV1)	3	Oral Gavage	Daily	-32% tumor regression
Immunodeficient Mice	Prostate Cancer (22RV1)	10	Oral Gavage	Daily	Complete tumor regression (TV=0)
Immunodeficient Mice	Prostate Cancer (22RV1)	10	Oral Gavage	5 days on / 9 days off	-8% tumor regression
Immunodeficient Mice	Prostate Cancer (NCI-H660)	3	Oral Gavage	5 days on / 9 days off	-7% tumor regression
Immunodeficient Mice	Prostate Cancer (NCI-H660)	10	Oral Gavage	5 days on / 9 days off	-78% tumor regression
Immunodeficient Mice	Prostate Cancer (NCI-H660)	10	Oral Gavage	Daily	-100% tumor regression

Experimental Protocols

Preparation of MRT-2359 for Oral Administration

Note: The precise formulation for **MRT-2359** used in the published preclinical studies has not been detailed. The following protocol is a general guideline for preparing poorly water-soluble

compounds for oral gavage in mice and may require optimization.

Materials:

- **MRT-2359** powder
- Dimethyl sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween 80 (Polysorbate 80)
- Sterile saline (0.9% NaCl) or sterile water
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Weigh the required amount of **MRT-2359** powder in a sterile microcentrifuge tube.
- To prepare a vehicle, a common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
- First, dissolve the **MRT-2359** powder in DMSO by vortexing. Gentle warming or sonication may aid in dissolution.
- Add PEG300 and vortex thoroughly to ensure a homogenous mixture.
- Add Tween 80 and vortex again.
- Finally, add the sterile saline or water to the desired final volume and vortex until the solution is clear and uniform.
- The final concentration should be calculated based on the desired dosage (e.g., 3 mg/kg or 10 mg/kg) and the volume to be administered to each animal (typically 100-200 μ L for a 20-

25 g mouse).

- It is recommended to prepare the formulation fresh on the day of administration.

Xenograft Tumor Model Establishment

Cell Lines:

- NCI-H660: Human neuroendocrine prostate cancer cell line.
- 22RV1: Human prostate carcinoma cell line.

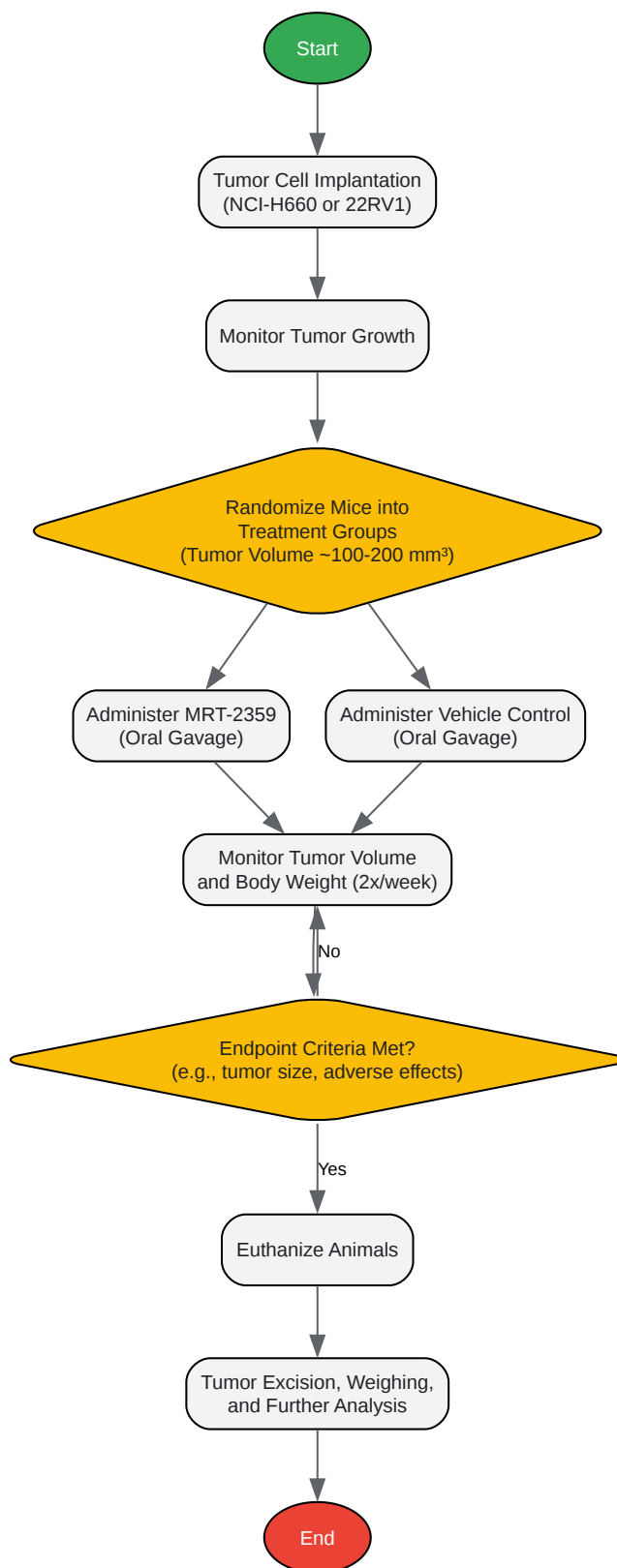
Animals:

- Immunocompromised mice (e.g., BALB/c nude or SCID mice), 6-8 weeks old.

Procedure:

- Culture NCI-H660 or 22RV1 cells under standard conditions.
- Harvest the cells and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
- Subcutaneously inject 5×10^6 to 10×10^6 cells in a volume of 100-200 μL into the flank of each mouse.
- Monitor the animals for tumor growth.

In Vivo Efficacy Study Workflow



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Caption: Experimental workflow for in vivo efficacy studies.

Detailed Steps:

- **Tumor Growth Monitoring:** Once tumors are palpable, measure their dimensions using digital calipers at least twice a week. Calculate the tumor volume using the formula: $\text{Volume} = (\text{Length} \times \text{Width}^2) / 2$.
- **Randomization:** When tumors reach an average volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
- **Treatment Administration:** Administer **MRT-2359** or the vehicle control orally via gavage according to the chosen dosing schedule (daily or intermittent).
- **Monitoring during Treatment:** Continue to monitor tumor volume and animal body weight at least twice a week. Observe the animals for any signs of toxicity.
- **Endpoint:** The study can be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration. Humane endpoints should be observed in accordance with institutional guidelines.
- **Data Analysis:** At the end of the study, euthanize the animals, excise the tumors, and measure their weight. Further pharmacodynamic analysis of tumor tissue can be performed to assess GSPT1 degradation and downstream signaling effects.

Pharmacodynamic Analysis

To confirm the mechanism of action of **MRT-2359** in vivo, it is recommended to perform pharmacodynamic (PD) analysis on tumor and/or surrogate tissues.

Protocol:

- Collect tumor tissue and/or peripheral blood mononuclear cells (PBMCs) at specified time points after the final dose of **MRT-2359**.
- Prepare protein lysates from the collected tissues.
- Perform Western blotting to assess the levels of GSPT1, MYC (c-MYC, N-MYC, or L-MYC), and downstream markers of the integrated stress response (e.g., phosphorylated eIF2 α , ATF4).

- Quantify the protein levels relative to a loading control (e.g., GAPDH or β -actin) to determine the extent of GSPT1 degradation and the impact on downstream signaling pathways.

Conclusion

MRT-2359 is a promising therapeutic agent for MYC-driven cancers. The protocols outlined in these application notes provide a framework for conducting robust and reproducible in vivo studies to further evaluate its efficacy and mechanism of action. Careful attention to formulation, dosing, and animal monitoring is crucial for obtaining reliable and meaningful results.

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